molecular formula C9H5N3S B1406172 3-(Thiophen-2-yl)pyrazine-2-carbonitrile CAS No. 124629-55-6

3-(Thiophen-2-yl)pyrazine-2-carbonitrile

Cat. No. B1406172
CAS RN: 124629-55-6
M. Wt: 187.22 g/mol
InChI Key: UWENCQVUFPEKIH-UHFFFAOYSA-N
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Description

“3-(Thiophen-2-yl)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C9H5N3S . It is used in various chemical reactions and has a molecular weight of 187.22 g/mol .


Synthesis Analysis

Thiophene-based analogs, such as “3-(Thiophen-2-yl)pyrazine-2-carbonitrile”, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “3-(Thiophen-2-yl)pyrazine-2-carbonitrile” consists of a pyrazine ring attached to a thiophene ring via a carbonitrile group . The molecular formula is C9H5N3S .


Physical And Chemical Properties Analysis

“3-(Thiophen-2-yl)pyrazine-2-carbonitrile” has a predicted density of 1.37±0.1 g/cm3 and a predicted boiling point of 366.7±42.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Pharmaceutical Research Anti-tubercular Drug Synthesis

“3-(Thiophen-2-yl)pyrazine-2-carbonitrile” is an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug. Its role in the synthesis process is crucial for developing medications to combat tuberculosis .

Material Science Nitrogen-doped Carbon Nanoparticles

This compound is used as a single-source precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs). These NCNPs have potential applications in various fields, including catalysis, energy storage, and environmental remediation .

Organic Synthesis Thiaplatinacycles Preparation

In organic chemistry, “3-(Thiophen-2-yl)pyrazine-2-carbonitrile” can be utilized in the preparation of thiaplatinacycles, which are compounds that may have applications in catalysis or as part of larger organic synthesis schemes .

Antibacterial Activity New Pyrazine Derivatives

New pyrazine derivatives exhibiting antibacterial activity have been synthesized using this compound. It serves as a starting material for creating compounds that could potentially be developed into new antibacterial agents .

Chemical Synthesis 2,2′-thienylpyrroles Production

It is also involved in the synthesis of 2,2′-thienylpyrroles, which are organic compounds with potential applications in electronic materials due to their conductive properties .

6. Analytical Chemistry: Chemical Standards and Reagents As a chemical with a well-defined structure and properties, “3-(Thiophen-2-yl)pyrazine-2-carbonitrile” can be used as a standard or reagent in analytical chemistry to help identify or quantify other substances .

properties

IUPAC Name

3-thiophen-2-ylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3S/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWENCQVUFPEKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)pyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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